Molecular Identity and Purity Baseline
The molecular identity of 1,2,5-Trimethylcyclohexan-1-ol is established through its unique spectral fingerprint. The compound's exact mass is calculated to be 142.135765 Da [1]. While no direct comparative spectral data is available for other isomers under identical conditions, this data provides the baseline for verifying the compound's presence and purity in a given sample. This differentiates it from other isomers with the same molecular formula (C9H18O) but different structural or stereochemical arrangements, such as 1,2,2-trimethylcyclohexan-1-ol, which will have distinct MS and FTIR profiles.
FTIR and MS spectra available
| Evidence Dimension | Molecular Structure & Spectral Fingerprint |
|---|---|
| Target Compound Data | Exact Mass: 142.135765 Da; InChIKey: FCZWEWBNRGMFBE-DJLDLDEBSA-N (for a specific stereoisomer) [1][2] |
| Comparator Or Baseline | Other trimethylcyclohexanol isomers (e.g., 1,2,2-trimethylcyclohexan-1-ol, 3,3,5-trimethylcyclohexanol) |
| Quantified Difference | Qualitatively distinct mass spectra and retention times. Specific quantitative difference not available from direct comparative studies. |
| Conditions | Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) [2] |
Why This Matters
The exact mass and spectral data are the only verifiable means to confirm procurement of the correct isomer, a critical step given the potential for dramatically different properties among isomers.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23077336, 1,2,5-Trimethylcyclohexan-1-ol. Retrieved April 22, 2026. View Source
- [2] Wiley. SpectraBase. Compound (1R*,2R*,5S*)-1,2-5-Trimethylcyclohexan-1-ol, Compound ID LVQcil1KF4u. Retrieved April 22, 2026. View Source
